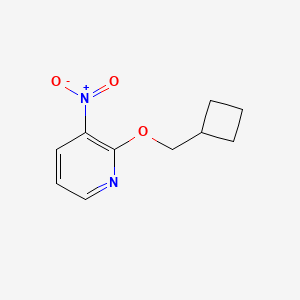
2-(Cyclobutylmethoxy)-3-nitropyridine
Descripción general
Descripción
2-(Cyclobutylmethoxy)-3-nitropyridine (CBMP) is an organic compound with a cyclobutylmethoxy group attached to a nitropyridine nucleus. This compound has a wide range of applications in both organic synthesis and scientific research. It is a versatile reagent that can be used in a variety of reactions, and its properties make it a useful tool for many different applications. CBMP is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, and is being studied for its potential use in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structure Analysis:
- Fan Kai-qi (2009) reported the synthesis of a related compound, 2-amino-3-nitropyridine-6-methoxy, through a series of reactions starting from 2,6-Dichloropyridine. The product's structure was confirmed by IR and 1HNMR spectroscopy (Fan Kai-qi, 2009).
- Balachandran et al. (2012) conducted a detailed study on the conformational stability and vibrational analyses of 2-hydroxy-4-methyl-3-nitropyridine and its derivatives using density functional theory (DFT). These studies are essential for understanding the molecular stability and chemical reactivity of these compounds (Balachandran, Lakshmi & Janaki, 2012).
Chemical Reactions and Applications:
- Nakano et al. (2001) developed an efficient method for the p-Methoxybenzylation of hydroxy groups using 2-(4-Methoxybenzyloxy)-3-nitropyridine. This method demonstrates the utility of nitropyridine derivatives in organic synthesis (Nakano, Kikuchi, Matsuo & Mukaiyama, 2001).
- Bakke and Svensen (2001) explored the oxidative amination of 3-nitropyridines, achieving high regioselectivity for substitutions in the para position to the nitro group. This type of reaction is valuable for the synthesis of various nitrogen-containing compounds (Bakke & Svensen, 2001).
Potential Biomedical Applications:
- Premkumar et al. (2015) conducted a conformational analysis of 2-amino-6-methoxy-3-nitropyridine, revealing its higher non-linear optical activity and potential for biomedical applications. The study highlights the relevance of these compounds in designing new optical materials (Premkumar et al., 2015).
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)9-5-2-6-11-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBFASYAQYMJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclobutylmethoxy)-3-nitropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)
![3,5-Dibromo-1-[(2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B1393185.png)
![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)
![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)
![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)
![8-Chloro-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1393191.png)
![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)
amino}thiophene-2-carboxylic acid](/img/structure/B1393196.png)